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Compound of Interest

Compound Name: BI-882370

Cat. No.: B606099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BI-882370, a potent and

selective RAF kinase inhibitor. This document details its mechanism of action, binding kinetics,

cellular and in vivo activity, and the experimental protocols used for its characterization.

Core Concepts: Mechanism of Action and Binding
Mode
BI-882370 is a small molecule inhibitor that targets the RAF family of serine/threonine kinases,

which are critical components of the MAPK/ERK signaling pathway. This pathway plays a

central role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the BRAF

gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are

implicated in a variety of cancers, most notably melanoma.[1]

Unlike first-generation RAF inhibitors such as vemurafenib and dabrafenib, which bind to the

active "DFG-in" conformation of the kinase, BI-882370 is a "DFG-out" inhibitor. It specifically

binds to and stabilizes the inactive conformation of the BRAF kinase.[2] This distinct binding

mode is thought to contribute to its improved efficacy and favorable safety profile, potentially by

avoiding the paradoxical activation of the MAPK pathway observed with DFG-in inhibitors in

wild-type BRAF cells.
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The binding of BI-882370 to the ATP-binding site of BRAF in the DFG-out conformation is

characterized by specific hydrogen bond interactions. The aminopyridyl moiety of the inhibitor

forms a two-point hinge-binding interaction, with the sulfonamide oxygen forming hydrogen

bonds with the backbone NH of Phe595 and the side chain of Lys594. Additionally, the nitrogen

atom of the sulfonamide is within hydrogen bonding distance to the main chain NH of Asp594.

[2]

Quantitative Data Summary
The following tables summarize the key quantitative data for BI-882370, providing a

comparative view of its potency and selectivity.

Table 1: Biochemical Activity of RAF Kinase Inhibitors

Compo
und

Binding
Mode

BRAFV6
00E
IC50
(nmol/L)

Wild-
Type
BRAF
IC50
(nmol/L)

CRAF
IC50
(nmol/L)

BRAFV6
00E KD
(nmol/L)

Wild-
Type
BRAF
KD
(nmol/L)

CRAF
KD
(nmol/L)

BI-

882370
DFG-out 0.4 0.8 0.6 4 6 3

Vemurafe

nib
DFG-in 72 117 33 240 560 220

Dabrafen

ib
DFG-in 1 2 0.7 3 4 16

Data sourced from enzymatic cascade RAF–MEK–ERK assays and reporter displacement

assays.[2]

Table 2: Cellular Activity of BI-882370
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Cell Line BRAF Status
BI-882370 EC50
(nmol/L) for p-ERK
Inhibition

BI-882370 EC50
(nmol/L) for
Proliferation
Inhibition

A375 V600E 0.5 1-10

SK-MEL-28 V600E 0.7

Not explicitly stated,

but potent inhibition

observed.

BRO Wild-Type
Induces p-ERK at 3-

300 nmol/L
>1,000

Data sourced from cell-based ELISAs and proliferation assays.[1][2]

Table 3: Kinase Selectivity of BI-882370

Kinase BI-882370 IC50 (nmol/L)

CSF1R 39

Other 14 kinases Inhibited by ≥50% at 1,000 nmol/L

Selectivity was determined against a panel of 253 kinases.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MAPK/ERK signaling pathway, the mechanism of BI-
882370 action, and a typical experimental workflow for its evaluation.
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MAPK/ERK Signaling Pathway
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Mechanism of BI-882370 Action
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Typical Experimental Workflow

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the

characterization of BI-882370.

RAF Kinase Activity Assay (Enzymatic Cascade Assay)
This protocol describes a RAF-MEK-ERK cascade assay to determine the IC50 values of

inhibitors against RAF kinases.

Materials:

Recombinant RAF kinase (BRAFV600E, wild-type BRAF, or CRAF)

Kinase-inactive MEK1 (K97R)

Kinase-inactive ERK2

ATP

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

BI-882370 and other test compounds

384-well plates

Plate reader capable of measuring fluorescence or luminescence
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Procedure:

Prepare serial dilutions of BI-882370 and control compounds in DMSO. Further dilute in

assay buffer.

In a 384-well plate, add the diluted compounds.

Add a mixture of the respective RAF kinase and inactive MEK1 to each well.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

In a separate step, use the product of the first reaction (phosphorylated MEK1) to initiate a

second kinase reaction with inactive ERK2 and ATP.

Incubate the second reaction at room temperature.

Terminate the reaction and measure the amount of phosphorylated ERK2 using a suitable

detection method, such as a phosphorylation-specific antibody in a time-resolved

fluorescence resonance energy transfer (TR-FRET) or luminescence-based format (e.g.,

Kinase-Glo®).

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based p-ERK ELISA
This protocol details a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the

inhibition of ERK phosphorylation in cells treated with BI-882370.

Materials:

A375 or SK-MEL-28 human melanoma cells

Cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates
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BI-882370 and other test compounds

Fixing solution (e.g., 4% formaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody: anti-phospho-ERK1/2 (e.g., Sigma #M8159)

Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., Dako #P0161)

TMB substrate

Stop solution (e.g., 1 M phosphoric acid)

Plate reader capable of measuring absorbance at 450 nm

Procedure:

Seed A375 (10,000 cells/well) or SK-MEL-28 (7,500 cells/well) in a 96-well plate and

incubate overnight.[3]

Treat the cells with serial dilutions of BI-882370 or control compounds for 2 hours.[3]

Fix the cells with 4% formaldehyde for 20 minutes.[3]

Wash the cells and permeabilize with 0.1% Triton X-100 in PBS.[3]

Block non-specific binding with 5% non-fat dry milk in TBST.[3]

Incubate with the primary anti-phospho-ERK1/2 antibody (1:500 dilution) overnight at 4°C.[3]

Wash the cells and incubate with the HRP-conjugated secondary antibody (1:1,000 dilution)

for 1 hour at room temperature.[3]

Wash the cells and add TMB substrate. Incubate for 5-30 minutes.[3]

Stop the reaction with 1 M phosphoric acid.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b606099?utm_src=pdf-body
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.benchchem.com/product/b606099?utm_src=pdf-body
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.researchgate.net/publication/296057882_A_Novel_RAF_Kinase_Inhibitor_with_DFG-Out-Binding_Mode_High_Efficacy_in_BRAF-Mutant_Tumor_Xenograft_Models_in_the_Absence_of_Normal_Tissue_Hyperproliferation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance at 450 nm.

Calculate the EC50 values by non-linear regression analysis.

Cell Proliferation Assay (AlamarBlue)
This protocol describes the use of the AlamarBlue assay to determine the effect of BI-882370
on the proliferation of cancer cell lines.

Materials:

A375 or other relevant cancer cell lines

Cell culture medium

96-well cell culture plates

BI-882370 and other test compounds

AlamarBlue reagent

Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance

(570 nm and 600 nm)

Procedure:

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/ml) and allow them

to adhere overnight.

Treat the cells with a range of concentrations of BI-882370 or control compounds for 72

hours.

Add AlamarBlue reagent to each well at 10% of the culture volume.

Incubate for 4-8 hours at 37°C, protected from light.

Measure fluorescence or absorbance using a plate reader.

Calculate cell viability as a percentage of the untreated control.
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Determine the EC50 values for proliferation inhibition.

Immunoblotting
This protocol outlines the procedure for analyzing the protein expression levels of key

components of the MAPK pathway and cell cycle regulators.

Materials:

A375 cells

Cell lysis buffer (e.g., 20 mmol/L Tris pH 7.7, 100 mmol/L NaCl, 20 mmol/L β-

glycerophosphate, 5 mmol/L MgCl2, 1 mmol/L DTT, 0.1 mmol/L okadaic acid, 1 mmol/L

sodium orthovanadate, protease inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer apparatus and buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-p-MEK, anti-p-ERK, anti-cyclin D1, anti-p27

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Treat A375 cells with BI-882370 for 2 or 24 hours.

Lyse the cells and quantify the protein concentration.
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Separate 30 µg of protein lysate per lane on an SDS-PAGE gel.

Transfer the proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the desired primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane and apply ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Human Tumor Xenograft Model
This protocol describes the in vivo evaluation of BI-882370 in a mouse xenograft model using

the A375 human melanoma cell line.

Materials:

A375 human melanoma cells

Female athymic nude mice (e.g., from Charles River Laboratories)

Cell culture medium

Matrigel

BI-882370 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:
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Culture A375 cells to the exponential growth phase.

Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a

concentration of 10 x 106 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Allow the tumors to grow to a mean volume of 50-100 mm3.

Randomize the mice into treatment and control groups.

Administer BI-882370 (e.g., 6.25, 12.5, or 25 mg/kg, twice daily) or vehicle control orally.

Measure tumor volume with calipers twice weekly.

Monitor the body weight and general health of the mice regularly.

Continue treatment for the specified duration (e.g., 18 days).

At the end of the study, euthanize the mice and excise the tumors for further analysis if

required.

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control

group.

Conclusion
BI-882370 represents a significant advancement in the development of RAF inhibitors. Its

unique DFG-out binding mode confers high potency against BRAFV600E and a distinct

selectivity profile. Preclinical data demonstrate superior efficacy in cellular and in vivo models

of BRAF-mutant cancers compared to first-generation inhibitors. The detailed experimental

protocols provided in this guide serve as a valuable resource for researchers in the field of

oncology and drug discovery, facilitating further investigation and development of this promising

class of therapeutic agents. The combination of BI-882370 with other targeted therapies, such

as MEK inhibitors, holds the potential to overcome drug resistance and improve clinical

outcomes for patients with BRAF-mutant malignancies.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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